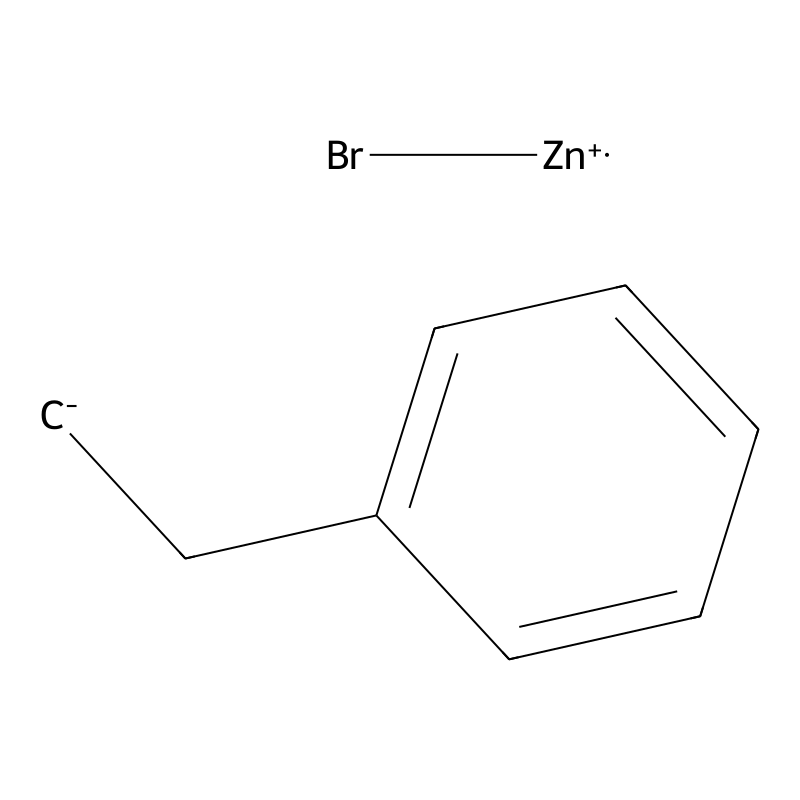

Phenethylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phenethylzinc bromide (C6H5CH2CH2ZnBr) is an organozinc reagent widely used for creating carbon-carbon bonds, particularly in palladium-catalyzed Negishi cross-coupling reactions.[1][2][3] Organozinc reagents as a class are valued for providing a balance of reactivity and functional group tolerance, allowing for the synthesis of complex molecules without requiring extensive use of protecting groups for functionalities like esters, nitriles, or ketones.[4][5] This reagent is typically supplied and used as a solution in tetrahydrofuran (THF), where it demonstrates practical stability for laboratory and process scale applications.[1][5][6]

While seemingly similar, substituting Phenethylzinc bromide with its Grignard reagent analogue, phenethylmagnesium bromide, is often unviable due to critical differences in reactivity and chemoselectivity. Grignard reagents are significantly more reactive and basic, leading to unwanted side reactions with common functional groups such as esters, ketones, and nitriles, which organozinc reagents tolerate.[4][5] This higher reactivity necessitates the use of protecting groups, adding steps and complexity to a synthesis. Furthermore, in key applications like ketone synthesis from acyl chlorides, highly reactive Grignard reagents can lead to over-addition, forming tertiary alcohols, whereas the moderated reactivity of organozinc reagents allows for the isolation of the desired ketone.[7] Therefore, selecting Phenethylzinc bromide is a deliberate choice for processes where functional group compatibility is a primary concern.

Superior Functional Group Tolerance Compared to Grignard Reagents in Complex Syntheses

Organozinc reagents, including Phenethylzinc bromide, exhibit a crucial balance of reactivity and functional group tolerance that distinguishes them from more reactive organometallics like Grignard or organolithium reagents.[4] For example, Rieke® Zinc, used to prepare such reagents, reacts directly with organic halides in the presence of sensitive groups like nitriles, esters, and ketones, which would be attacked by Grignard reagents.[5] In a direct comparison of additions to N-protected aziridine-2-carboxaldehydes, the organozinc reagent provided a cleaner reaction with an improved yield compared to the corresponding Grignard reagent (ethylmagnesium bromide).[8]

| Evidence Dimension | Chemoselectivity / Functional Group Tolerance |

| Target Compound Data | Tolerates sensitive functional groups such as esters, nitriles, amides, and ketones. |

| Comparator Or Baseline | Grignard reagents (e.g., phenethylmagnesium bromide) and organolithium reagents, which readily react with these functional groups. |

| Quantified Difference | Qualitatively higher tolerance. In a specific reaction with an aziridine-2-carboxaldehyde, the organozinc reagent gave a cleaner reaction and higher yield than the Grignard equivalent.[8] |

| Conditions | Standard synthetic conditions for Negishi coupling and other C-C bond-forming reactions. |

This tolerance avoids the need for additional protection/deprotection steps, saving time, reducing costs, and increasing overall process efficiency.

Process Advantage: Enhanced Solubility and Reactivity in Polar Solvents like DMF

While commonly supplied in THF, organozinc reagents demonstrate enhanced performance in more polar solvents like N,N-Dimethylformamide (DMF), which is often required for late-stage functionalization of drug candidates with poor THF solubility.[9] Studies have shown that for Negishi cross-coupling reactions, the reactivity of organozinc reagents in DMF can exceed that of solutions in THF.[9] The addition of lithium chloride (LiCl) to DMF solutions further enhances both the stability and reactivity of the organozinc reagent, making this a robust formulation for challenging substrates.[9]

| Evidence Dimension | Reactivity in Different Solvents |

| Target Compound Data | In DMF, organozinc reagents show higher reactivity in Negishi couplings compared to THF solutions. |

| Comparator Or Baseline | Standard 0.5 M solution in THF. |

| Quantified Difference | Qualitatively higher product yields were observed in Negishi reactions of bromopyridines when using DMF solutions of organozinc reagents compared to THF solutions.[9] |

| Conditions | Pd-catalyzed Negishi cross-coupling reactions with bromopyridine substrates, comparing THF vs. DMF as the solvent for the organozinc reagent. |

For synthesizing polar, heteroatom-rich molecules, procuring Phenethylzinc bromide provides the flexibility to use more effective polar solvent systems, improving substrate solubility and reaction yields.

Controlled Reactivity for Ketone Synthesis from Acyl Chlorides

The synthesis of ketones from acyl chlorides is a fundamental transformation where the choice of organometallic is critical. Unlike highly reactive Grignard or organolithium reagents which often over-add to the ketone product to form tertiary alcohols, organozinc reagents exhibit moderated reactivity.[7] This allows for the selective formation and isolation of the desired ketone. While the uncatalyzed Blaise ketone synthesis can give moderate yields, modern protocols using cobalt or nickel catalysts with organozinc reagents provide good to excellent yields of aryl ketones under mild conditions.[10][11][12] This controlled reactivity makes Phenethylzinc bromide a more reliable choice than phenethylmagnesium bromide for this specific transformation.

| Evidence Dimension | Product Selectivity in Acylation |

| Target Compound Data | Reacts with acyl chlorides to selectively form ketones, especially with transition metal catalysis.[11][12] |

| Comparator Or Baseline | Grignard reagents (e.g., phenethylmagnesium bromide), which typically add twice to form tertiary alcohols.[7] |

| Quantified Difference | Qualitative difference in product outcome: Ketone (with organozinc) vs. Tertiary Alcohol (with Grignard). |

| Conditions | Reaction with acyl chlorides. Catalysis with Ni or Co salts improves yields for organozinc reagents. |

Procuring this compound enables a more direct and higher-yielding route to specific phenethyl ketones, avoiding byproducts and simplifying purification.

Late-Stage Functionalization of Complex Molecules and Drug Candidates

Due to its high tolerance for sensitive functional groups like esters and nitriles, Phenethylzinc bromide is the right choice for introducing a phenethyl group into advanced intermediates without the need for additional protection-deprotection sequences. This simplifies the synthetic route, making it ideal for medicinal chemistry and process development workflows.[5]

Synthesis of Polyfunctional Ketones via Acylation

When the target molecule is a ketone bearing other sensitive functionalities, the controlled reactivity of Phenethylzinc bromide makes it a more suitable reagent than its Grignard counterpart. It allows for selective acylation of acyl chlorides to form the desired ketone while preserving other groups, preventing over-addition and byproduct formation.[7]

Negishi Coupling with Polar, Heteroaromatic Substrates

For cross-coupling reactions involving substrates with poor solubility in standard ethereal solvents, Phenethylzinc bromide is an effective choice. Its demonstrated compatibility and enhanced reactivity in polar solvents like DMF allow for successful couplings where other reagents or solvent systems might fail due to solubility or reactivity issues.[9]